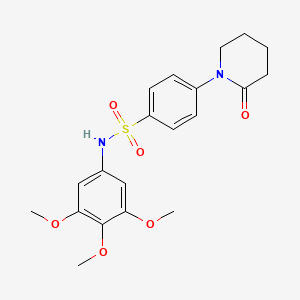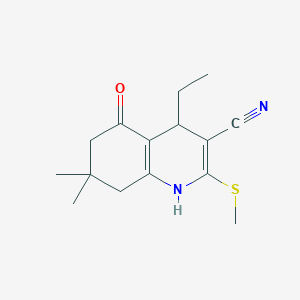
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has been recently developed for cancer treatment. It targets the MELK (maternal embryonic leucine zipper kinase) protein, which is overexpressed in several types of cancer cells.
Wirkmechanismus
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide targets the MELK protein, which is a serine/threonine kinase that is overexpressed in several types of cancer cells. MELK plays a crucial role in cell proliferation, survival, and differentiation. 4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide inhibits the kinase activity of MELK, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It also inhibits the self-renewal capacity of cancer stem cells, which contributes to tumor growth and metastasis.
Biochemical and Physiological Effects:
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, which prevents cells from dividing and proliferating. It also activates the caspase pathway, which leads to apoptosis in cancer cells. 4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been found to reduce the expression of several oncogenes and increase the expression of tumor suppressor genes, leading to a decrease in tumor growth and metastasis. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important steps in metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for MELK, which reduces the risk of off-target effects. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using 4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has poor stability in aqueous solutions, which can limit its shelf life and reproducibility.
Zukünftige Richtungen
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has shown promising results in preclinical studies, and there is a growing interest in its potential use in cancer treatment. However, there are still several areas that need to be addressed in future research. One area is the optimization of the synthesis method to improve the yield and purity of the compound. Another area is the development of more efficient drug delivery systems to enhance its bioavailability and pharmacokinetics. In addition, more studies are needed to investigate the safety and efficacy of 4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in clinical trials, as well as its potential use in combination with other anticancer agents. Finally, more research is needed to understand the role of MELK in cancer biology and its potential as a therapeutic target in other diseases.
Synthesemethoden
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide was synthesized by a team of researchers led by Dr. Kazuto Nishio at Osaka University in Japan. The synthesis method involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine to form 3,4,5-trimethoxyphenylpiperidine. This compound is then reacted with benzenesulfonyl chloride to form 4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that it has antitumor activity against various types of cancer, including breast, lung, and pancreatic cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, maintenance, and recurrence. In addition, 4-(2-oxo-1-piperidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been found to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine.
Eigenschaften
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-12-14(13-18(27-2)20(17)28-3)21-29(24,25)16-9-7-15(8-10-16)22-11-5-4-6-19(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEJSLBLNJKFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)

![4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-phenyl-2-piperazinone](/img/structure/B5171258.png)
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
![ethyl 4-[ethyl(2-methyl-2-propen-1-yl)amino]-1-piperidinecarboxylate](/img/structure/B5171277.png)
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5171288.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5171299.png)
![1-(4-chlorophenoxy)-3-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5171317.png)